1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
Overview
Description
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is a chemical compound with the molecular formula C7H5ClFNO3 . It has a molecular weight of 205.57 g/mol . The compound is used in early discovery research and is part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI string for this compound is1S/C7H5ClFNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3
. The SMILES string is COC1=C(C=C(C(=C1)N+[O-])F)Cl
. These strings provide a textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound has a molecular weight of 205.57 g/mol . It has a computed XLogP3-AA value of 2.5 , indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications
Charge Control in SNAr Reactions
The substitution reactions of nitrobenzenes with various nucleophiles, including those similar to 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene, were studied by Cervera, Marquet, and Martin (1996). They found that the substitution of a fluorine atom meta with respect to the activating nitro group becomes apparent in specific reactions, indicating charge-controlled SNAr (nucleophilic aromatic substitution) processes with loosely bonded transition states (Cervera, Marquet, & Martin, 1996).
Ortho:Para Ratio in Aromatic Nucleophilic Substitution
Bamkole, Hirst, and Udoessien (1973) measured ortho:para ratios for reactions of fluoro- and chloro-nitrobenzenes with various anions. Their work, relevant to compounds like this compound, discusses the steric exclusion of solvation in these reactions' transition states (Bamkole, Hirst, & Udoessien, 1973).
Microwave Mediated Reduction of Nitroaromatics
Spencer et al. (2008) investigated the reduction of nitroaromatics, including fluorine-containing compounds, under microwave irradiation. They found that 2-chloro-1-fluoro-4-nitrobenzene afforded a mixture of aniline derivatives, highlighting the reaction's dependence on solvent and the competing SNAr/reduction process (Spencer, Rathnam, Patel, & Anjum, 2008).
Internal Rotational Barriers of Aromatic Nitro Compounds
Chen and Chieh (2002) conducted a study on the internal rotational barriers in various nitro compounds, including those similar to this compound. They used B3LYP density functional theory to calculate deformations and distortions in these molecules, which is crucial for understanding their reactivity (Chen & Chieh, 2002).
Synthesis of 4-Methoxyphenol
Jian (2000) explored a new method to synthesize 4-methoxyphenol, starting from 4-chloro-1-nitrobenzene, which is structurally related to this compound. This study discussed reaction conditions and factors affecting yields, which are critical for industrial applications of such compounds (Jian, 2000).
Synthesis and Characterization of Nitrobenzene Derivatives
Sweeney, McArdle, and Aldabbagh (2018) synthesized 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a compound similar to this compound, and characterized it using various techniques. This provides insight into the synthesis and properties of such complex molecules (Sweeney, McArdle, & Aldabbagh, 2018).
Hydrogenation of Fluoronitrobenzenes
Wen-xia (2014) studied the hydrogenation of 3-chloro-4-fluoronitrobenzene to produce 3-chloro-4-fluoroaniline, providing insights into the catalytic activity and selectivity crucial for reactions involving compounds like this compound (Wen-xia, 2014).
Safety and Hazards
The compound is classified under GHS05 (corrosion) and GHS06 (acute toxicity) hazard pictograms . It has hazard statements H301 (toxic if swallowed) and H314 (causes severe skin burns and eye damage) . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapours/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and others .
Mechanism of Action
Target of Action
As a derivative of benzene, it is likely to interact with various biological molecules due to the reactivity of its nitro and halogen groups .
Mode of Action
Based on its structure, it can be inferred that it may undergo nucleophilic substitution reactions . The nitro group is a strong electron-withdrawing group, which can make the benzene ring more susceptible to nucleophilic attack . The halogen atoms (chlorine and fluorine) can also participate in various reactions, including free radical reactions .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution . They can also undergo reactions at the benzylic position .
Pharmacokinetics
The presence of the methoxy group might influence its absorption and distribution due to its lipophilic nature .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene . For instance, the compound should be stored in a dry room temperature environment to maintain its stability . Furthermore, its reactivity might be influenced by the pH and temperature of its environment.
Properties
IUPAC Name |
1-chloro-2-fluoro-4-methoxy-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZSTQPRYUSALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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